

physical and chemical properties of 1-Bromo-2-methylcyclopropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-2-methylcyclopropane

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An In-depth Technical Guide to **1-Bromo-2-methylcyclopropane**

Introduction

1-Bromo-2-methylcyclopropane is a halogenated derivative of methylcyclopropane. Its chemical structure, characterized by a strained three-membered ring with a bromine atom and a methyl group on adjacent carbons, dictates its reactivity and physical properties.^[1] This guide provides a comprehensive overview of the available physicochemical data, spectroscopic information, chemical reactivity, and safety protocols for **1-Bromo-2-methylcyclopropane**, intended for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

Quantitative experimental data for many physical properties of **1-Bromo-2-methylcyclopropane** are not extensively reported in the literature.^[1] The following tables summarize the available computed and experimental data.

Table 1: General and Computed Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₄ H ₇ Br	[2][3]
Molecular Weight	135.00 g/mol	[2][4][3]
Canonical SMILES	CC1CC1Br	[2]
InChIKey	GASITZKLSRHTRE-UHFFFAOYSA-N	[1][2]
CAS Number	52914-88-2	[1][2]
IUPAC Name	1-bromo-2-methylcyclopropane	[2]
Monoisotopic Mass	133.97311 Da	[2][3]
Topological Polar Surface Area	0 Å ²	[2][4][3]
Heavy Atom Count	5	[5]

Table 2: Experimental Physical Properties

Property	Value	Source
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Refractive Index	Data not available	
Solubility	Data not available	

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **1-Bromo-2-methylcyclopropane**.

Table 3: Spectroscopic Information

Spectrum Type	Availability	Source
¹³ C NMR	Spectra available from Wiley-VCH GmbH and W. Robien, Inst. of Org. Chem., Univ. of Vienna	[2] [4]
¹ H NMR	Data not explicitly detailed in search results	
Mass Spectrometry	Predicted collision cross-section (CCS) values are available for adducts such as $[M+H]^+$ (111.0 Å²) and $[M+Na]^+$ (115.8 Å²).	[1]
Infrared (IR)	Data not explicitly detailed in search results	

Chemical Properties and Reactivity

The chemical behavior of **1-Bromo-2-methylcyclopropane** is largely governed by the high ring strain of the cyclopropane ring and the presence of the bromine atom.

- **Ring Strain:** The cyclopropane ring's inherent strain makes it susceptible to ring-opening reactions under certain conditions and influences the reactivity of its substituents.[\[1\]](#) This strain contributes to a higher reactivity compared to its acyclic analogs.[\[1\]](#)
- **Reactivity of the Bromine Atom:** The bromine atom is a good leaving group, making the compound amenable to nucleophilic substitution and elimination reactions.[\[1\]](#) The polarizability of the bromine atom enhances the rate of nucleophilic substitution compared to analogous chlorinated compounds.[\[1\]](#)

Key Reactions

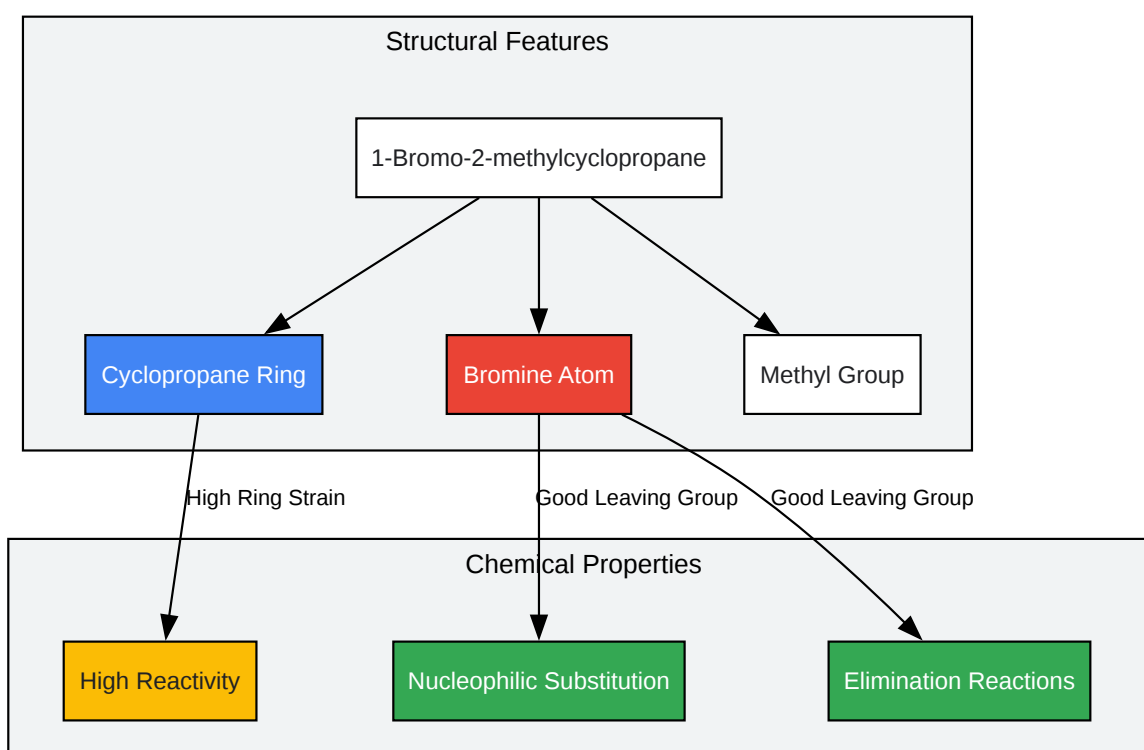
1-Bromo-2-methylcyclopropane participates in several fundamental organic reactions:

- **Nucleophilic Substitution:** The bromine atom can be displaced by a variety of nucleophiles, such as hydroxides, cyanides, and amines, to form new substituted cyclopropane

derivatives.[1]

- Elimination Reactions: Under the influence of a strong base, **1-Bromo-2-methylcyclopropane** can undergo elimination to form methylcyclopropene isomers.[1]

The reaction mechanisms often involve the formation of reactive intermediates like carbocations, particularly if a substitution reaction proceeds through an S_N1-like pathway.[1]



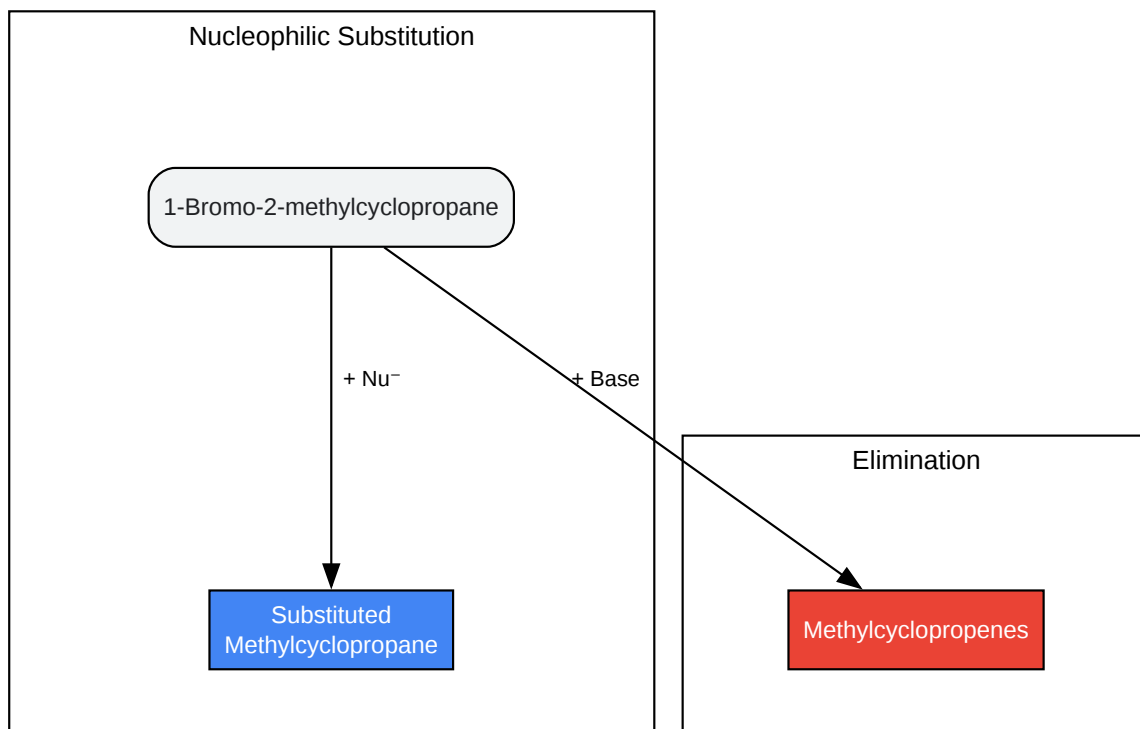
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Caption: Influence of structural features on chemical properties.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of **1-Bromo-2-methylcyclopropane** are not readily available in the public domain literature found. General synthetic approaches for similar brominated cyclopropanes may involve the bromination of the

corresponding alcohol or the addition of dibromocarbene to an alkene followed by reduction. However, specific reaction conditions, purification methods, and analytical procedures for this particular compound require further investigation from specialized chemical literature or patents.



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Caption: General reaction pathways for **1-Bromo-2-methylcyclopropane**.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1-Bromo-2-methylcyclopropane** is associated with several hazards.

Table 4: GHS Hazard Information

Hazard Code	Hazard Statement	Precautionary Statement Codes
H226	Flammable liquid and vapor	P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501
H315	Causes skin irritation	P264, P280, P302+P352, P321, P332+P313, P362
H319	Causes serious eye irritation	P264, P280, P305+P351+P338, P337+P313
H335	May cause respiratory irritation	P261, P271, P304+P340, P312, P403+P233, P405, P501

Source: PubChem[2]

Standard laboratory safety practices should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Keep the compound away from heat, sparks, and open flames.

Conclusion

1-Bromo-2-methylcyclopropane is a reactive organic compound with potential applications in chemical synthesis. Its reactivity is primarily driven by the strained cyclopropane ring and the presence of a bromine atom. While there is a notable lack of experimentally determined physical data, the available information on its chemical properties and hazards provides a foundational understanding for its use in a research and development setting. Further experimental investigation is warranted to fully characterize its physical properties and reaction kinetics.

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- To cite this document: BenchChem. [physical and chemical properties of 1-Bromo-2-methylcyclopropane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2624542#physical-and-chemical-properties-of-1-bromo-2-methylcyclopropane]

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